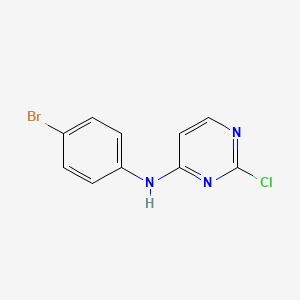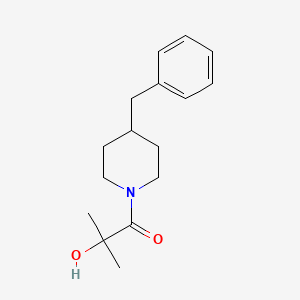![molecular formula C11H17NO B3120101 4-[(Butylamino)methyl]phenol CAS No. 259735-07-4](/img/structure/B3120101.png)
4-[(Butylamino)methyl]phenol
Descripción general
Descripción
“4-[(Butylamino)methyl]phenol” is a chemical compound with the molecular formula C11H17NO . It is a derivative of phenol, where a butylamino group is attached to the phenol molecule via a methylene bridge .
Molecular Structure Analysis
The molecular structure of “4-[(Butylamino)methyl]phenol” consists of a phenol ring with a butylamino group attached via a methylene bridge . The molecule contains a total of 30 bonds .Chemical Reactions Analysis
Phenols, including “4-[(Butylamino)methyl]phenol”, are highly reactive substrates for electrophilic aromatic substitution reactions . They can undergo electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Aplicaciones Científicas De Investigación
Allosteric Effectors of Hemoglobin
4-[(Butylamino)methyl]phenol derivatives have been studied for their potential as allosteric effectors of hemoglobin. This research explored the synthesis and testing of compounds structurally related to 4-[(Butylamino)methyl]phenol, which could decrease the oxygen affinity of human hemoglobin A, potentially useful in clinical or biological areas requiring reversal of depleted oxygen supply, like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes (Randad et al., 1991).
Antimalarial Activities
A specific derivative of 4-[(Butylamino)methyl]phenol, JPC-2997, displayed high in vitro and in vivo antimalarial activities. It exhibited significant potency against different strains of Plasmodium falciparum and showed a promising pharmacological profile for further preclinical assessment as a partner drug in antimalarial treatments (Birrell et al., 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that phenolic compounds, which this compound is a part of, have been known to interact with a wide range of biological targets, including enzymes and cell receptors .
Mode of Action
Phenolic compounds are known to exert their effects through various mechanisms, such as direct interaction with proteins, modulation of cell signaling pathways, and antioxidant activity .
Biochemical Pathways
Phenolic compounds are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
Phenolic compounds are generally known for their bioavailability and biotransformation .
Result of Action
Phenolic compounds are known for their antioxidant properties and their potential role in preventing oxidative stress-related diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(Butylamino)methyl]phenol. For instance, the compound’s solubility can affect its distribution in the environment .
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-[(Butylamino)methyl]phenol” are not available, research into phenols and their derivatives continues to be an active area of study. For example, a study on 2,4-Ditert butyl phenol extracted from Plumbago zeylanica investigated its antifungal, antioxidant, and cancer-fighting properties . This suggests potential applications of phenols and their derivatives in various fields, including medicine and materials science .
Propiedades
IUPAC Name |
4-(butylaminomethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-8-12-9-10-4-6-11(13)7-5-10/h4-7,12-13H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLBZGZQRGKIGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butylamino)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




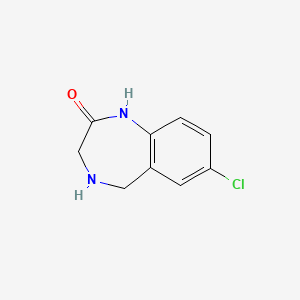
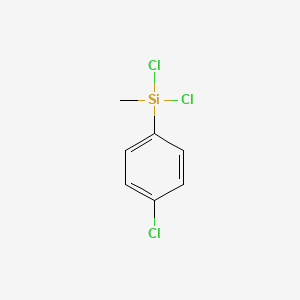
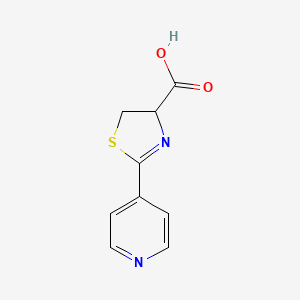

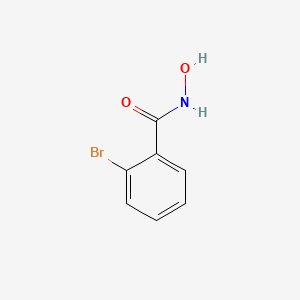
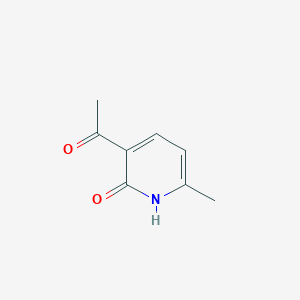
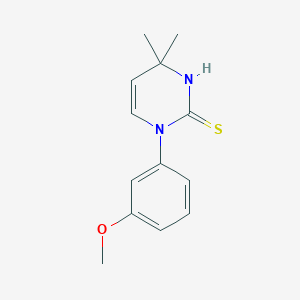
![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)

![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)
